Deuterium Isotope Effect on CYP450-Mediated Oxidation of the Downstream Drug Substance CTP-656 vs. Protiated Ivacaftor
The deuterated final product CTP-656, synthesized exclusively from this d10 intermediate, displayed a deuterium isotope effect of DV = 3.8 and DV/K = 2.2 on cytochrome P450–mediated oxidation in human liver microsomes, values described as notably large for a CYP450 substrate [1]. Protiated ivacaftor, synthesized from the non-deuterated intermediate 5-amino-2,4-di-tert-butylphenol, exhibited no such kinetic isotope effect and consequently faster oxidative clearance.
| Evidence Dimension | In vitro metabolic stability – deuterium isotope effect on CYP450 oxidation |
|---|---|
| Target Compound Data | DV = 3.8; DV/K = 2.2 (CTP-656 synthesized from d10 intermediate) |
| Comparator Or Baseline | Ivacaftor (protiated): no deuterium isotope effect; reference DV = 1.0 by definition |
| Quantified Difference | 3.8-fold reduction in oxidative metabolism rate at the deuterated positions relative to protiated ivacaftor |
| Conditions | Human liver microsomes; NADPH-fortified incubations; CYP3A4 Supersomes |
Why This Matters
Procuring the d10 intermediate is the sole synthetic gateway to CTP-656, whose 3.8-fold metabolic stabilization enabled once-daily dosing in clinical trials versus twice-daily for ivacaftor.
- [1] Harbeson SL, Morgan AJ, Liu JF, et al. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development. J Pharmacol Exp Ther. 2017;362(2):359-367. View Source
